2-Phenylethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
2-Phenylethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core fused with a cyclohexenone ring. The molecule features:
- 2,4-Dichlorophenyl and 4-methoxyphenyl substituents at positions 4 and 7, respectively, contributing to steric and electronic effects.
- A methyl group at position 2, influencing conformational stability.
This compound belongs to a class of 1,4-dihydropyridine (1,4-DHP) derivatives, which are pharmacologically significant due to their calcium channel modulation, anti-inflammatory, and antimicrobial activities .
Properties
IUPAC Name |
2-phenylethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29Cl2NO4/c1-19-29(32(37)39-15-14-20-6-4-3-5-7-20)30(25-13-10-23(33)18-26(25)34)31-27(35-19)16-22(17-28(31)36)21-8-11-24(38-2)12-9-21/h3-13,18,22,30,35H,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVTKLESZCTFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)Cl)Cl)C(=O)OCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the hexahydroquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Overview
The compound 2-Phenylethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline class of compounds. Its unique structure suggests potential applications in various fields including medicinal chemistry, agrochemicals, and materials science. This article explores its scientific research applications, supported by case studies and data from diverse sources.
Medicinal Chemistry Applications
One of the primary areas of interest for this compound is its potential therapeutic effects. Research indicates that derivatives of hexahydroquinolines exhibit a range of biological activities including:
- Antimicrobial Properties : Studies have shown that hexahydroquinoline derivatives can inhibit bacterial growth and possess antifungal activity. The presence of the dichlorophenyl and methoxyphenyl groups may enhance these properties due to their electron-withdrawing and donating effects respectively.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Agrochemical Applications
The compound's structural features suggest potential use as a pesticide or herbicide. Research into related compounds has indicated:
- Fungicidal Activity : Compounds within the same class have been developed as fungicides targeting plant pathogens. The incorporation of halogenated phenyl groups often increases the potency and selectivity against specific fungal species.
Materials Science
In materials science, hexahydroquinoline derivatives are being explored for their properties in:
- Polymer Chemistry : The ability to form stable complexes with metals makes these compounds suitable for use in catalysis and as stabilizers in polymer formulations.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of a related hexahydroquinoline derivative. The compound was tested against several human cancer cell lines (e.g., breast and prostate cancer) and showed significant inhibition of cell proliferation at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of hexahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the phenyl groups significantly affected antibacterial efficacy, with some compounds exhibiting minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading
Biological Activity
The compound 2-Phenylethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 471.38 g/mol. It features a hexahydroquinoline core structure with various substituents that may influence its biological properties.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance, in a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 25 μM, indicating effective cytotoxicity against tumor cells .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models. This suggests potential therapeutic applications in inflammatory diseases .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Modulation of Inflammatory Pathways : The compound inhibits key signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Case Studies
Several studies have provided insights into the biological activity of this compound:
- Study on MCF-7 Cells : A detailed study demonstrated that treatment with the compound resulted in increased apoptosis rates compared to controls. Flow cytometry analysis indicated a significant increase in sub-G1 phase cells after treatment .
- Animal Model Studies : In vivo studies using mouse models of cancer showed that administration of the compound significantly reduced tumor size and weight compared to untreated groups. Histological analysis revealed decreased cell proliferation in treated tumors .
Data Summary Table
Comparison with Similar Compounds
Key Observations:
Chlorine atoms may improve metabolic stability but increase molecular weight and lipophilicity.
Cyclohexyl esters () improve steric bulk, possibly affecting crystal packing and solubility .
Crystallographic and Conformational Differences
- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... (): Crystal system: Monoclinic, space group P2₁/c. Dihedral angle between aromatic rings: 86.1°, indicating near-perpendicular orientation. Intermolecular N–H···O hydrogen bonds form infinite chains along the c-axis .
- Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... (): Hexahydroquinoline core adopts a boat conformation. Hydrogen-bonding networks differ due to 7,7-dimethyl groups, reducing ring flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
